![molecular formula C12H15ClFN B13222428 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)
4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorophenyl group and a fluorine atom attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine typically involves the reaction of 4-chlorobenzyl chloride with 4-fluoropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Bromophenyl)methyl]-4-fluoropiperidine
- 4-[(4-Methylphenyl)methyl]-4-fluoropiperidine
- 4-[(4-Nitrophenyl)methyl]-4-fluoropiperidine
Uniqueness
4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine is unique due to the presence of both a chlorine and a fluorine atom, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and pharmacological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H15ClFN |
|---|---|
Poids moléculaire |
227.70 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-4-fluoropiperidine |
InChI |
InChI=1S/C12H15ClFN/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,15H,5-9H2 |
Clé InChI |
GHYRYXVEZLRPHC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=CC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


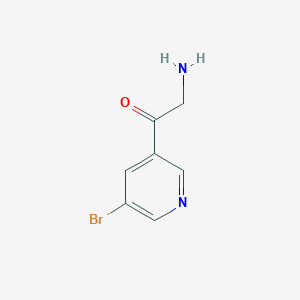
amine](/img/structure/B13222354.png)
![6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)
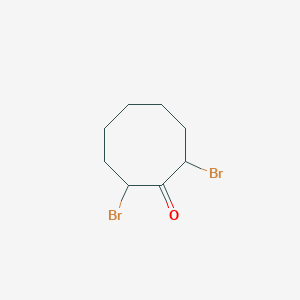
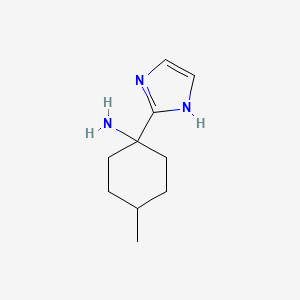
![1-Oxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13222379.png)
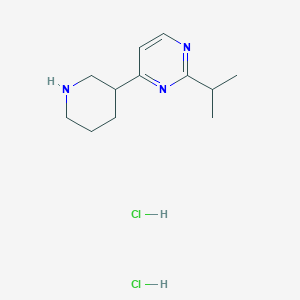
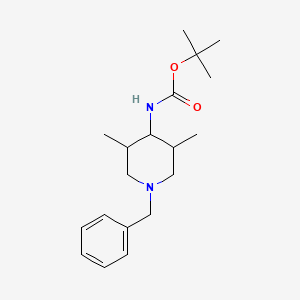
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)
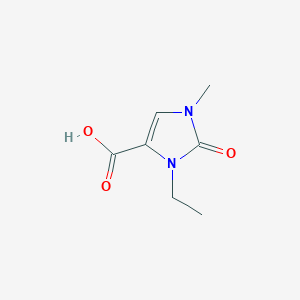
![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)
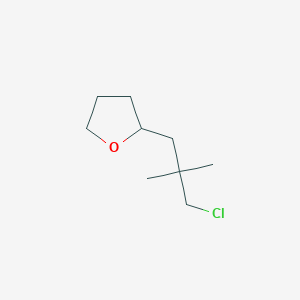
![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)

